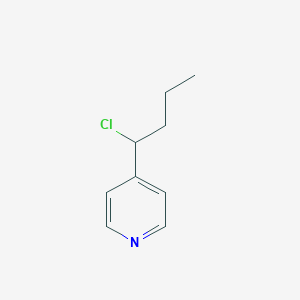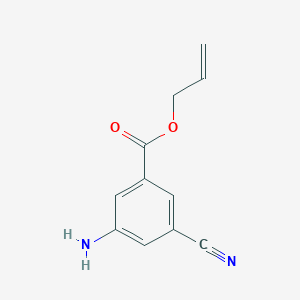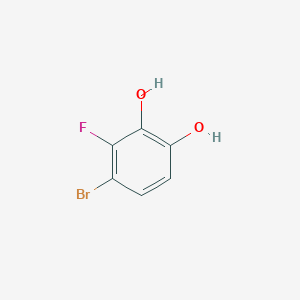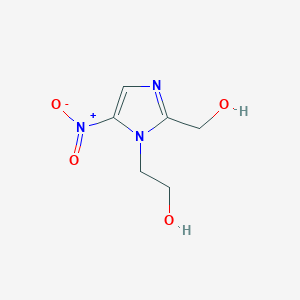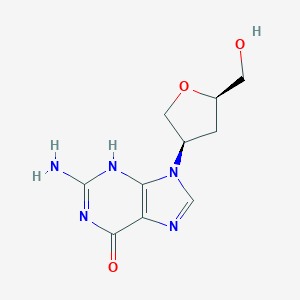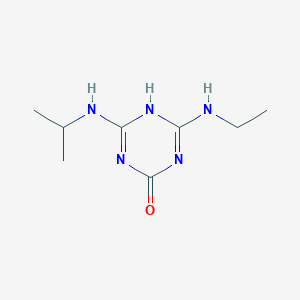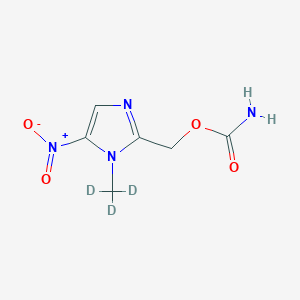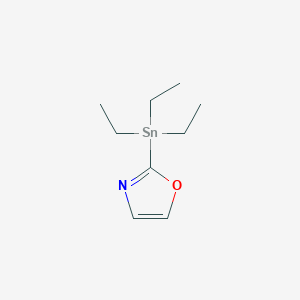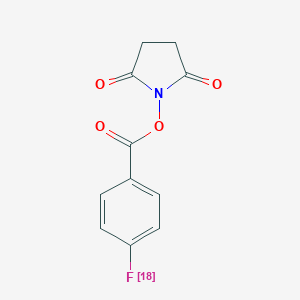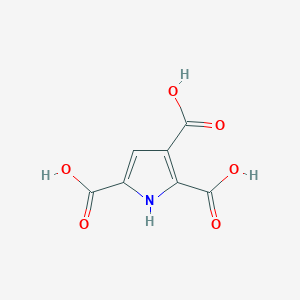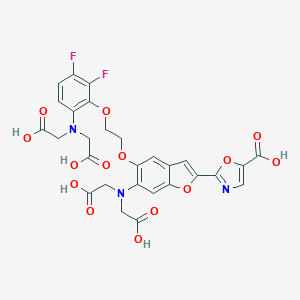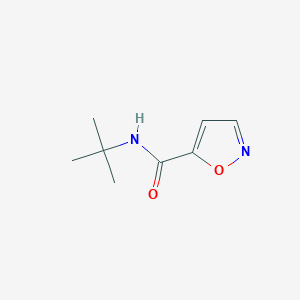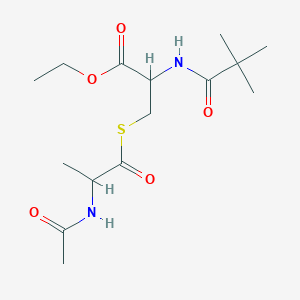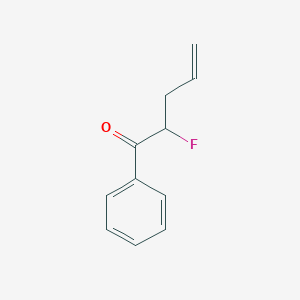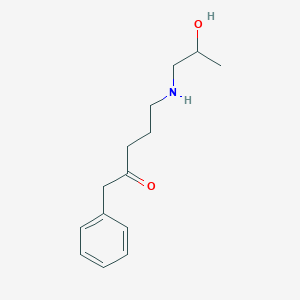
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone, also known as HPPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. HPPMP is a ketone derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can induce apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit the activity of enzymes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone's potential therapeutic applications in other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone and its effects on the human body.
Méthodes De Synthèse
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can be synthesized using a variety of methods, but the most common method involves the reaction of 1-phenyl-2-pentanone with 2-hydroxypropylamine in the presence of a catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
141809-37-2 |
|---|---|
Nom du produit |
5-((2-Hydroxypropyl)amino)-1-phenyl-2-pentanone |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
5-(2-hydroxypropylamino)-1-phenylpentan-2-one |
InChI |
InChI=1S/C14H21NO2/c1-12(16)11-15-9-5-8-14(17)10-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3 |
Clé InChI |
OJAIRNWBODOTFM-UHFFFAOYSA-N |
SMILES |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
SMILES canonique |
CC(CNCCCC(=O)CC1=CC=CC=C1)O |
Synonymes |
5-(2-hydroxypropylamino)-1-phenyl-pentan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



